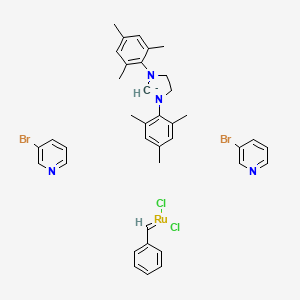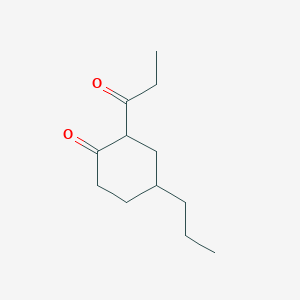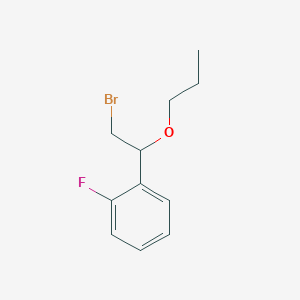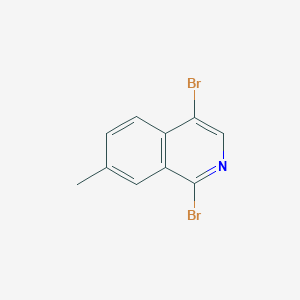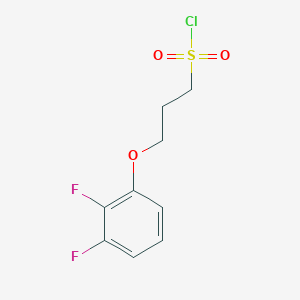
1-(Phenylthio)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Phenylthio)pentan-2-one is an organic compound with the molecular formula C11H14OS. It is characterized by the presence of a phenylthio group attached to a pentan-2-one backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of pentan-2-one with thiophenol in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Phenylthio)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Compounds with different substituents replacing the phenylthio group.
Wissenschaftliche Forschungsanwendungen
1-(Phenylthio)pentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, may utilize this compound as a starting material or intermediate.
Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(Phenylthio)pentan-2-one exerts its effects depends on the specific reaction or application. Generally, the phenylthio group can participate in nucleophilic or electrophilic interactions, while the carbonyl group can undergo typical carbonyl chemistry reactions. The molecular targets and pathways involved will vary based on the context of its use, such as enzyme inhibition or chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylthio)propan-2-one: Similar structure but with a shorter carbon chain.
1-(Phenylthio)butan-2-one: Similar structure but with a different carbon chain length.
1-(Phenylthio)hexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Phenylthio)pentan-2-one is unique due to its specific carbon chain length and the presence of both a phenylthio group and a carbonyl group. This combination of features allows for a diverse range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
38793-73-6 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
1-phenylsulfanylpentan-2-one |
InChI |
InChI=1S/C11H14OS/c1-2-6-10(12)9-13-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9H2,1H3 |
InChI-Schlüssel |
MOUVTEFIHQAFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)CSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
